molecular formula C21H24N2O3 B1235707 (-)-Polyneuridine

(-)-Polyneuridine

Cat. No. B1235707
M. Wt: 352.4 g/mol
InChI Key: RCEFXZXHYFOPIE-KGVSQERTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Polyneuridine is a natural product found in Amsonia orientalis, Rauvolfia volkensii, and other organisms with data available.

Scientific Research Applications

1. Role in Biosynthetic Pathways

(-)-Polyneuridine aldehyde, a key intermediate in the biosynthesis of monoterpene indole alkaloids, plays a critical role in the formation of sarpagan-type, ajmalan-type, and alstophyllan-type alkaloids. It is notable for its instability in solution, leading to rapid decomposition and the formation of various degradation products, including flavopereirine, suggesting an artifactual origin from plant materials (Ahamada, Benayad, Poupon, & Evanno, 2016).

2. Enzyme Characterization

Polyneuridine aldehyde esterase (PNA-esterase), isolated from cell suspension cultures of Rauwolfia serpentina, catalyzes the conversion of the monoterpenoid C (10-) unit to the C (9-) unit during the biosynthesis of sarpagine/ajmaline type alkaloids. This enzyme occupies a key position in the biosynthesis of both alkaloid groups, emphasizing the importance of (-)-Polyneuridine in these pathways (Pfitzner & Stöckigt, 1983).

3. Potential in Alzheimer's Disease Therapy

The indole alkaloid Polyneuridine, extracted from the bark and leaves of Aspidosperma polyneuron, has been studied for its anticholinesterase property, which is relevant for Alzheimer's disease therapy. This research highlights the need for further studies on this alkaloid, particularly as the plant species producing it is at risk of extinction (Silva & Silva, 2021).

4. NMR Spectral Analysis

Nuclear magnetic resonance (NMR) techniques have been used for the structural elucidation of (-)-Polyneuridine, with comprehensive proton and carbon-13 NMR spectra assignments provided through various spectroscopic methods (Lin & Cordell, 1990).

5. Synthesis Research

Research on the stereospecific synthesis of (+)-Polyneuridine and related compounds from commercially available materials highlights the synthetic challenges and achievements in creating these complex alkaloids. These studies provide valuable insights into the synthesis processes of these biologically significant compounds (Yin et al., 2010).

properties

Product Name

(-)-Polyneuridine

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+

InChI Key

RCEFXZXHYFOPIE-KGVSQERTSA-N

Isomeric SMILES

C/C=C/1\CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC

synonyms

polyneuridine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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